molecular formula C13H13ClNO2P B14430547 Phenyl n-methyl-n-phenylphosphoramidochloridate CAS No. 82753-86-4

Phenyl n-methyl-n-phenylphosphoramidochloridate

Cat. No.: B14430547
CAS No.: 82753-86-4
M. Wt: 281.67 g/mol
InChI Key: ATJWOQFLQDFWDU-UHFFFAOYSA-N
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Description

Phenyl n-methyl-n-phenylphosphoramidochloridate is a chemical compound with the molecular formula C12H11ClNO2P. It is also known by its systematic name, N-Phenylphosphoramidochloridic acid phenyl ester. This compound is characterized by the presence of a phosphoramidate group, which is a functional group containing phosphorus, nitrogen, and oxygen atoms. It is commonly used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl n-methyl-n-phenylphosphoramidochloridate can be synthesized through several methods. One common synthetic route involves the reaction of phenylphosphonic dichloride with aniline in the presence of a base. The reaction typically takes place in an organic solvent such as dichloromethane or toluene, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, and the compound is often produced in solid form for ease of handling and storage .

Chemical Reactions Analysis

Types of Reactions

Phenyl n-methyl-n-phenylphosphoramidochloridate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield phosphoramidate derivatives, while oxidation reactions can produce phosphoric acid derivatives .

Mechanism of Action

The mechanism of action of phenyl n-methyl-n-phenylphosphoramidochloridate involves its interaction with specific molecular targets and pathways. For example, in biological studies, it binds to enzymes such as chymotrypsin, inhibiting their activity. The phosphoramidate group plays a crucial role in these interactions, as it can form stable complexes with the target molecules .

Properties

CAS No.

82753-86-4

Molecular Formula

C13H13ClNO2P

Molecular Weight

281.67 g/mol

IUPAC Name

N-[chloro(phenoxy)phosphoryl]-N-methylaniline

InChI

InChI=1S/C13H13ClNO2P/c1-15(12-8-4-2-5-9-12)18(14,16)17-13-10-6-3-7-11-13/h2-11H,1H3

InChI Key

ATJWOQFLQDFWDU-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)P(=O)(OC2=CC=CC=C2)Cl

Origin of Product

United States

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